methyl 4,5-dimethoxy-2-({[4-(pyridin-3-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate
Description
Methyl 4,5-dimethoxy-2-({[4-(pyridin-3-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a structurally complex molecule featuring:
Properties
Molecular Formula |
C22H23N5O5 |
|---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
methyl 4,5-dimethoxy-2-[(4-pyridin-3-yl-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl)amino]benzoate |
InChI |
InChI=1S/C22H23N5O5/c1-30-17-9-14(21(28)32-3)16(10-18(17)31-2)26-22(29)27-8-6-15-19(25-12-24-15)20(27)13-5-4-7-23-11-13/h4-5,7,9-12,20H,6,8H2,1-3H3,(H,24,25)(H,26,29) |
InChI Key |
XNNCOHOQOQKCPM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)N2CCC3=C(C2C4=CN=CC=C4)N=CN3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,5-dimethoxy-2-({[4-(pyridin-3-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the imidazopyridine core through a cyclization reaction involving pyridine derivatives and suitable reagents. The benzoate ester is then introduced through esterification reactions, often using methanol and acid catalysts .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dimethoxy-2-({[4-(pyridin-3-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the ester group can yield alcohols .
Scientific Research Applications
Methyl 4,5-dimethoxy-2-({[4-(pyridin-3-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structure and biological activity.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 4,5-dimethoxy-2-({[4-(pyridin-3-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The pyridinyl-imidazopyridine moiety can bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Core Heterocycle and Substituent Analysis
The compound’s imidazo[4,5-c]pyridine core differentiates it from analogs with imidazo[4,5-b]pyridine (e.g., kinase inhibitors in ) or triazolo[4,5-c]pyridine systems (e.g., P2X7 antagonists in ). Key comparisons include:
- Core Impact : The imidazo[4,5-c]pyridine in the target compound may confer distinct binding interactions compared to imidazo[4,5-b]pyridine or triazolo derivatives, affecting selectivity and potency .
- Substituent Role : The pyridin-3-yl group could enhance π-π stacking in hydrophobic pockets, while the dimethoxybenzoate ester may improve membrane permeability relative to ethyl ester analogs (e.g., I-6230 in ) .
Functional Group and Pharmacokinetic Comparisons
- Heteroaromatic Substituents : Pyridin-3-yl (target) vs. pyridazin-3-yl (I-6230) or fluoropyrimidinyl (Compound 35) groups influence solubility and target engagement. Pyridin-3-yl’s basicity may reduce solubility compared to pyridazine derivatives .
Physicochemical and Pharmacodynamic Data
Research Findings and Implications
- Kinase Inhibitor Analogs: Imidazo[4,5-b]pyridine derivatives () achieve nanomolar IC50 values against kinases, suggesting the target compound’s imidazo[4,5-c]pyridine core may similarly target ATP-binding pockets but with altered selectivity .
- P2X7 Antagonist Parallels : Compound 35 () demonstrates that small heterocyclic substitutions (e.g., fluorine) optimize solubility and receptor occupancy. The target compound’s pyridin-3-yl group may limit solubility but enhance CNS penetration .
- Benzoate Derivatives: Ethyl benzoate analogs () show that ester choice and phenethylamino linkers modulate bioavailability, supporting the hypothesis that the target’s methyl ester and amide linker balance stability and absorption .
Biological Activity
Methyl 4,5-dimethoxy-2-({[4-(pyridin-3-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound with potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
The compound features a methoxy-substituted benzoate moiety linked to a pyridine and imidazopyridine scaffold. The synthesis typically involves multi-step organic reactions including acylation and coupling reactions that yield the final product with high purity.
Biological Activity Overview
The biological activities of this compound have been primarily investigated in the context of its potential as an anticancer agent and its interactions with various biological targets. Below are key findings from recent studies:
Anticancer Activity
- Mechanism of Action : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. Notably, it targets BCR-ABL tyrosine kinase, which is crucial in certain leukemias.
- In Vitro Studies : In various cancer cell lines (e.g., A549 for lung cancer), the compound demonstrated significant cytotoxicity with IC50 values in the low micromolar range (1.54 to 3.36 μM) .
- Structure-Activity Relationship (SAR) : Modifications to the pyridine and imidazopyridine moieties can enhance potency and selectivity against cancer cells .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
- Bacterial Inhibition : It exhibited activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Fungal Activity : The compound showed efficacy against fungal pathogens such as Candida albicans and Aspergillus niger, indicating a broad spectrum of antimicrobial activity .
Case Studies
Several studies have highlighted the biological effects of this compound:
- Study on Cancer Cell Lines : A study conducted on various cancer cell lines revealed that the compound inhibited cell growth effectively compared to control groups treated with conventional chemotherapeutics.
- Antimicrobial Efficacy Study : Another case study focused on its antimicrobial properties demonstrated that this compound could serve as a potential lead for developing new antimicrobial agents.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
